molecular formula C14H12O2 B103446 Phenyl 4-methylbenzoate CAS No. 1900-85-2

Phenyl 4-methylbenzoate

Cat. No. B103446
CAS RN: 1900-85-2
M. Wt: 212.24 g/mol
InChI Key: WOHDXQQIBRMRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-methylbenzoate, also known as p-methylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in the chemical industry for its unique properties, including its ability to act as a UV absorber and as a flavoring agent. In

Mechanism Of Action

The mechanism of action of Phenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a UV absorber by absorbing UV radiation and converting it into heat. It has also been suggested that it may act as a flavoring agent by binding to taste receptors in the mouth.

Biochemical And Physiological Effects

Phenyl 4-methylbenzoate has been shown to have no significant biochemical or physiological effects in humans. However, it has been suggested that it may have potential applications in drug delivery due to its ability to cross the blood-brain barrier.

Advantages And Limitations For Lab Experiments

Phenyl 4-methylbenzoate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. However, it has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of Phenyl 4-methylbenzoate. One potential area of research is its use as a drug delivery system. Additionally, its potential applications in the food industry as a flavoring agent could be further explored. Finally, its mechanism of action could be further studied to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, Phenyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been shown to have no significant biochemical or physiological effects in humans, but its unique properties make it a promising candidate for future research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Scientific Research Applications

Phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a UV absorber in sunscreen and as a flavoring agent in the food industry. Additionally, it has been studied for its potential use as a drug delivery system due to its unique properties.

properties

CAS RN

1900-85-2

Product Name

Phenyl 4-methylbenzoate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

phenyl 4-methylbenzoate

InChI

InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

WOHDXQQIBRMRFA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Other CAS RN

1900-85-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A thermometer and Claisen head were attached to a three-necked flask having an internal volume of 500 ml. A receiver having a gage was attached to the Claisen head via a condenser to make a distillation apparatus. Into this apparatus were charged methyl p-toluate 75 g (0.50 mole), phenol 376 g (4.0 mole) and titanium tetraisopropoxide 1.42 g (5.0 mmole). The contents were reacted with stirring in a 190° C. bath. The reaction was conducted at atmospheric pressure for six hours while removing methanol produced in the reaction. Then, the temperature of the bath was elevated to 196° to 198° C., and phenol was removed by distillation in an amount of as much as 150 g. The remaining phenol and methyl p-toluate were removed by distilling under vacuum (85 mmHg). Then, the vacuum pressure was decreased to obtain phenyl p-toluate. The boiling point was 183° to 185° C./18 mmHg, and the product was a slightly yellow colored white solid. The yield was 72.98 g, (69% in terms of methyl p-toluate). The melting point was 74° to 76° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.